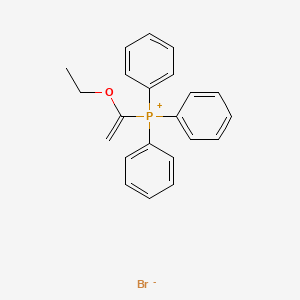

(alpha-Ethoxyvinyl)triphenylphosphonium bromide

Description

Properties

IUPAC Name |

1-ethoxyethenyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22OP.BrH/c1-3-23-19(2)24(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYSKCDJJUOXIR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40970894 | |

| Record name | (1-Ethoxyethenyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55552-25-5 | |

| Record name | Phosphonium, (1-ethoxyethenyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55552-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (alpha-Ethoxyvinyl)triphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055552255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Ethoxyethenyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (α-ethoxyvinyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(alpha-Ethoxyvinyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with an appropriate alpha-ethoxyvinyl halide. The reaction typically involves the use of a solvent such as dichloromethane or tetrahydrofuran, and it is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(alpha-Ethoxyvinyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Dehydrogenation: This reaction involves the removal of hydrogen atoms from the compound, often using a dehydrogenating agent.

Alkylation: The compound can participate in alkylation reactions where an alkyl group is transferred to the phosphonium salt.

Base Hydrolysis: This reaction involves the breakdown of the compound in the presence of a base, leading to the formation of hydrazones and hydroxylamino phosphine oxides.

Common Reagents and Conditions

Dehydrogenation: Common reagents include dehydrogenating agents such as palladium on carbon.

Alkylation: Alkyl halides are typically used as alkylating agents.

Base Hydrolysis: Strong bases such as sodium hydroxide or potassium hydroxide are used under aqueous conditions.

Major Products Formed

Dehydrogenation: The major products are often unsaturated compounds.

Alkylation: The products are alkylated phosphonium salts.

Base Hydrolysis: The major products include hydrazones and hydroxylamino phosphine oxides.

Scientific Research Applications

Synthetic Chemistry

Reagent in Organic Synthesis

(alpha-Ethoxyvinyl)triphenylphosphonium bromide is utilized as a reagent for dehydrogenation, alkylation, and base hydrolysis reactions. It serves as an effective phosphonium salt for introducing ethoxyvinyl groups into organic molecules, facilitating the synthesis of complex organic compounds .

Pharmaceutical Intermediate

This compound is recognized as a pharmaceutical intermediate, playing a critical role in the synthesis of biologically active molecules. Its ability to modify molecular structures makes it valuable in the development of new therapeutic agents .

Medicinal Chemistry

Mitochondrial Targeting

Research indicates that triphenylphosphonium (TPP) derivatives, including this compound, are designed to target mitochondria specifically. This targeting is crucial for developing drugs aimed at treating cancer and neurodegenerative diseases. The TPP moiety enhances the delivery of therapeutic agents directly to mitochondria, where they can exert their effects more effectively .

Antiproliferative Activity

Studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. The incorporation of this compound into drug formulations has shown promise in inhibiting cancer cell growth, making it a candidate for further development in oncology .

Environmental Applications

Oil Spill Cleanup

The compound has been investigated for its potential use in environmental remediation, particularly in the cleanup of oil spills. Its chemical properties allow it to interact with hydrocarbons effectively, aiding in the removal of pollutants from water surfaces . However, care must be taken due to its hazardous nature when interacting with water.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (alpha-Ethoxyvinyl)triphenylphosphonium bromide involves its ability to participate in various chemical reactions due to the presence of the triphenylphosphonium group and the alpha-ethoxyvinyl moiety. These functional groups allow the compound to act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Findings :

Key Findings :

Reactivity in Organic Reactions

Key Findings :

Biological Activity

(alpha-Ethoxyvinyl)triphenylphosphonium bromide (CAS No. 55552-25-5) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and mitochondrial targeting. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the alkylation of triphenylphosphine with an appropriate ethoxyvinyl halide. The resulting compound exhibits a positive charge on the phosphorus atom, which enhances its lipophilicity and ability to penetrate cellular membranes, particularly into mitochondria.

The biological activity of this compound is primarily attributed to its interaction with mitochondrial membranes. The triphenylphosphonium (TPP) moiety facilitates selective accumulation in mitochondria due to the negative membrane potential of these organelles. Once inside, it can induce various cellular responses:

- Mitochondrial Membrane Potential Disruption : The compound can cause depolarization of the mitochondrial membrane, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It may increase ROS production, which contributes to oxidative stress and subsequent cell death in tumor cells.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluating its effects on human cancer cell lines used MTT assays to determine IC50 values, revealing potent activity against:

| Cell Line | IC50 (μM) |

|---|---|

| A375 (Melanoma) | 22 |

| PC-3 (Prostate) | 121.7 |

| MCF-7 (Breast) | 193 |

| HT-29 (Colon) | 298 |

These results indicate that the compound effectively inhibits cell growth across multiple cancer types, with varying degrees of potency.

Mechanistic Studies

In vitro studies have shown that the compound induces apoptosis through several pathways:

- Caspase-Dependent Pathways : Activation of caspases leads to programmed cell death.

- Cell Cycle Arrest : The compound has been observed to induce G0/G1 phase arrest in treated cells, preventing further proliferation.

Research Findings

Recent studies have expanded on the biological applications of this compound:

- Mitochondriotropic Delivery Systems : Researchers have developed TPP-conjugates that enhance drug delivery specifically to mitochondria, improving therapeutic efficacy against tumors while minimizing side effects on healthy tissues .

- Combination Therapies : Investigations into combination therapies involving this compound and other chemotherapeutic agents have shown synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent | Methylene chloride | Acetonitrile |

| Temperature | 0–5°C (initial), then 25°C | 40–60°C (direct heating) |

| Yield | 65–75% | 80–88% (after optimization) |

Key Insight : Yield optimization requires balancing reaction time and temperature. Prolonged heating may lead to cleavage into triphenylphosphine and dienones .

Basic: What stability and storage conditions are recommended for this compound?

Methodological Answer:

- Stability : The compound is thermally stable under inert atmospheres but may decompose at elevated temperatures (>100°C). No hazardous decomposition products are reported under standard conditions .

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Desiccants like silica gel are recommended to prevent hydrolysis .

- Incompatibilities : While no specific incompatibilities are documented, avoid strong oxidizing agents and bases due to potential nucleophilic substitution at the ethoxyvinyl group .

Advanced: How does the alpha-ethoxyvinyl group affect reactivity in Wittig and related reactions?

Methodological Answer:

The alpha-ethoxyvinyl moiety introduces steric and electronic effects:

- Steric Hindrance : The ethoxy group reduces accessibility to the phosphorus center, slowing nucleophilic attacks but stabilizing ylides in Wittig reactions .

- Electronic Effects : The electron-donating ethoxy group enhances ylide stability, favoring reactions with electron-deficient aldehydes.

- Reaction Pathways : Unlike alkyl-substituted phosphonium salts, the ethoxyvinyl group may undergo elimination under basic conditions, forming conjugated enol ethers .

Q. Table 2: Comparison with Other Substituents

| Substituent | Reactivity in Wittig Reaction | Ylide Stability |

|---|---|---|

| Ethoxyvinyl (target) | Moderate | High |

| Propargyl | High | Low |

| Carboxybutyl | Low (due to solvolysis) | Moderate |

Advanced: How can researchers address contradictions in reaction outcomes (e.g., cleavage vs. phosphorane formation)?

Methodological Answer:

Contradictory results often arise from subtle differences in reaction conditions:

- Base Selection : Sodium methoxide may induce cleavage (forming triphenylphosphine), whereas milder bases like NaHCO₃ favor ylide formation .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize ylides, while non-polar solvents (e.g., CH₂Cl₂) may promote side reactions .

- Workflow Validation : Use NMR (¹H, ³¹P) to monitor intermediate ylides and confirm reaction pathways .

Recommendation : Systematically vary bases, solvents, and temperatures in small-scale trials before scaling up.

Methodological: What analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.